molecular formula C11H12ClNO2 B13208177 2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde

2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde

Cat. No.: B13208177
M. Wt: 225.67 g/mol
InChI Key: MIBSRAHCGHLWJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypyrrolidinyl group may also contribute to its biological activity by interacting with various receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and development .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)7-14)13-5-4-8(15)6-13/h1-3,7-8,15H,4-6H2

InChI Key

MIBSRAHCGHLWJJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=C(C(=CC=C2)Cl)C=O

Origin of Product

United States

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